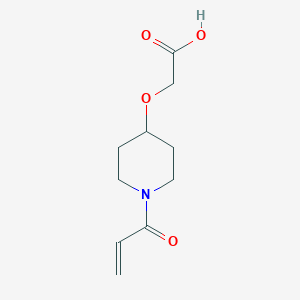

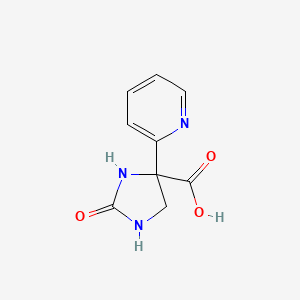

![molecular formula C19H15BrN2O3S B2363318 7-Bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866811-68-9](/img/structure/B2363318.png)

7-Bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. They are of great interest in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a one-pot regioselective synthesis method was used to create some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids .Molecular Structure Analysis

The molecular structure of these compounds is usually confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and are often catalyzed by various substances. For example, a copper(I) catalyzed one-pot reaction was used in the synthesis of some novel hybrids .科学的研究の応用

Synthesis and Molecular Applications

- Synthesis of Antifolates : Gangjee, Devraj, and Lin (1991) discussed the synthesis of 2,4-diamino-5,10-dideaza nonclassical antifolates using a 6-bromo derivative as a key intermediate for potential inhibitors of dihydrofolate reductase (Gangjee, Devraj, & Lin, 1991).

- One-Pot Synthesis for Pharmaceutical Applications : Brahmachari and Nayek (2017) demonstrated a simple, catalyst-free, one-pot synthesis of pharmaceutically interesting chromeno[2,3-d]pyrimidine derivatives (Brahmachari & Nayek, 2017).

- Molecular Modeling for Anticancer Leads : Rubim de Santana et al. (2020) conducted molecular modeling studies on chromene derivatives, suggesting their potential as leads for new anticancer drugs (Rubim de Santana et al., 2020).

Biological and Medicinal Research

- Antitubercular and Antimicrobial Activities : Kamdar et al. (2011) synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their in vitro antitubercular and antimicrobial activities (Kamdar, Haveliwala, Mistry, & Patel, 2011).

- Chemosensor for Mercury Ions : Jamasbi et al. (2021) synthesized chromeno[2,3-d]pyrimidine derivatives and explored their use as chemosensors for mercury ions detection (Jamasbi, Mohammadi Ziarani, Mohajer, & Badiei, 2021).

- Anticancer Activities and Molecular Docking : Halawa et al. (2017) synthesized chromene and chromeno[2,3-d]pyrimidine derivatives, evaluating their potential as cytotoxic agents against cancer cell lines (Halawa et al., 2017).

Synthesis and Chemical Characterization

- Novel Synthesis Methods : Karimi, Davoodnia, and Pordel (2018) developed new methods for synthesizing 3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones (Karimi, Davoodnia, & Pordel, 2018).

- Microwave-Assisted Synthesis : Bouattour et al. (2017) reported the microwave-assisted synthesis of chromeno[2,3-d]pyrimidine-2(5H)-thione derivatives, exploring their biological activities (Bouattour et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

7-bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O3S/c1-23-15-5-3-4-12(16(15)24-2)17-21-18-13(19(26)22-17)9-10-8-11(20)6-7-14(10)25-18/h3-8H,9H2,1-2H3,(H,21,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXKOFDUBHUVLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2363235.png)

![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)

![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)

![1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2363241.png)

![4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide](/img/structure/B2363242.png)

![N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2363247.png)

![Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate](/img/structure/B2363252.png)

![2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide](/img/structure/B2363253.png)

![3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2363256.png)